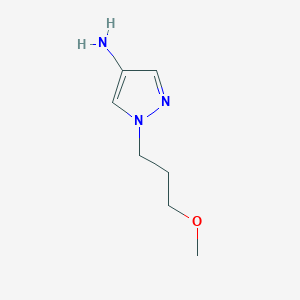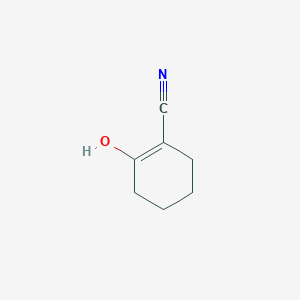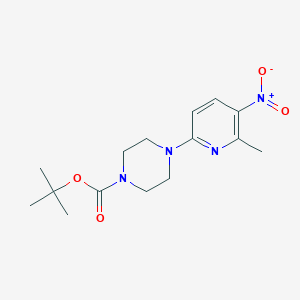
(R)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a phenyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. This method starts with the preparation of ®-3-aminopiperidin-2-one hydrochloride from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .
Industrial Production Methods
In industrial settings, the production of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride may involve large-scale synthesis using similar reduction methods. The process is optimized to ensure high yield and purity, often involving recrystallization and purification steps to obtain the final product in its dihydrochloride salt form.
化学反応の分析
Types of Reactions
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter systems, influencing pathways related to neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride include:
- ®-3-Aminopiperidine dihydrochloride
- (S)-3-Aminopiperidine dihydrochloride
- Pyrrolopyrazine derivatives
Uniqueness
What sets ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride apart from similar compounds is its specific chiral configuration and the presence of both a phenyl group and a pyrrolidine ring.
特性
分子式 |
C12H20Cl2N2 |
|---|---|
分子量 |
263.2 g/mol |
IUPAC名 |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H/t12-;;/m0../s1 |
InChIキー |
VTCVLRYWGCNNHP-LTCKWSDVSA-N |
異性体SMILES |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N.Cl.Cl |
正規SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-[(5-bromo-2-pyridinyl)amino]ethyl]Phenol](/img/structure/B1510918.png)
![2-chloro-3-[2-(methoxymethyl)-1-pyrrolidinyl]Phenol](/img/structure/B1510922.png)




![3-Phenyl-2,8-diazaspiro[4.5]decan-1-one dihydrochloride](/img/structure/B1510936.png)


![3-Chloro-4-(imidazo[1,2-a]pyridin-7-yloxy)aniline](/img/structure/B1510951.png)


